molecular formula C10H15ClN2 B3008277 1-(4-Chlorophenyl)butylhydrazine CAS No. 1314916-57-8

1-(4-Chlorophenyl)butylhydrazine

Cat. No.: B3008277
CAS No.: 1314916-57-8
M. Wt: 198.69
InChI Key: BDCGFZQEGNBSMK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)butylhydrazine is an organic compound characterized by the presence of a hydrazine group attached to a butyl chain, which is further connected to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)butylhydrazine typically involves the reaction of 4-chlorophenylhydrazine with butyl halides under controlled conditions. One common method involves the use of 4-chlorophenylhydrazine as the starting material, which undergoes a nucleophilic substitution reaction with butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)butylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate in solvents like ethanol or acetone.

Major Products Formed

    Oxidation: Hydrazones, azines

    Reduction: Amines

    Substitution: Substituted hydrazines

Scientific Research Applications

1-(4-Chlorophenyl)butylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)butylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)butylhydrazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-chlorophenyl)butylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-2-3-10(13-12)8-4-6-9(11)7-5-8/h4-7,10,13H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCGFZQEGNBSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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